Z-D-Phe-L-Phe-Gly peptide CAS 75539-79-6
Z-D-Phe-L-Phe-Gly peptide CAS 75539-79-6
An In-Depth Technical Guide to Z-D-Phe-L-Phe-Gly (CAS 75539-79-6): A Viral Fusion Inhibitory Peptide Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
This technical guide provides a comprehensive overview of the synthetic tripeptide Z-D-Phe-L-Phe-Gly (Carbobenzoxy-D-phenylalanyl-L-phenylalanyl-glycine), a seminal molecule in the study of antiviral fusion inhibitors. First described by Richardson and colleagues in 1980, this peptide has been instrumental in elucidating the mechanisms of viral entry for enveloped viruses, particularly those in the Paramyxoviridae and Myxoviridae families. We will delve into its dual mechanism of action, involving both direct interaction with viral fusion proteins and modulation of host cell membrane properties. This document details its physicochemical characteristics, a representative chemical synthesis and purification workflow, structure-activity relationships, and a summary of its in vitro biological activity. This guide is intended to serve as a foundational resource for researchers exploring viral entry mechanisms and developing novel antiviral therapeutics.
Core Properties and Physicochemical Data
Z-D-Phe-L-Phe-Gly, also known as Fusion Inhibitory Peptide (FIP), is an N-terminally protected tripeptide with a well-defined chemical structure crucial to its biological function.
| Property | Value | Source(s) |
| CAS Number | 75539-79-6 | [1][2][3] |
| Molecular Formula | C₂₈H₂₉N₃O₆ | [3] |
| Molecular Weight | 503.55 g/mol | [3] |
| IUPAC Name | 2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid | [3] |
| Synonyms | FIP, Virus Replication Inhibitory Peptide, Z-f-F-G, ZfFG | [1][2][4] |
| Appearance | White to off-white solid | General knowledge |
| Storage | Store at -20°C to -80°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months. | [1] |
Mechanism of Action: A Dual-Pronged Approach to Fusion Inhibition
The antiviral activity of Z-D-Phe-L-Phe-Gly stems from its ability to potently inhibit the membrane fusion stage of the viral lifecycle.[5][6] Decades of research have revealed a fascinating dual mechanism targeting both viral machinery and host cell membrane dynamics.
Direct Interaction with the Viral Fusion (F) Protein
The most compelling evidence points to a direct interaction with the viral fusion (F) protein of paramyxoviruses. Studies on Measles Virus (MeV) have been particularly illuminating.
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Binding Site: Z-D-Phe-L-Phe-Gly is proposed to bind to a hydrophobic pocket within the heptad repeat B (HRB) region of the MeV F protein.[4][7] This interaction is critical, as the HRB domain is fundamentally involved in the conformational changes that drive membrane fusion.
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Conformational Stabilization: By occupying this pocket, the peptide stabilizes the F protein in its metastable, prefusion state.[7] This prevents the dramatic refolding into the highly stable post-fusion hairpin structure (a six-helix bundle), which is the essential energy source for merging the viral and host cell membranes.
-
Resistance Mutations: The generation of MeV mutants resistant to Z-D-Phe-L-Phe-Gly provided definitive proof of this direct interaction. These mutations consistently mapped to the HRB region of the F protein, pinpointing the peptide's site of action.[4]
Caption: Mechanism of F protein stabilization by Z-D-Phe-L-Phe-Gly.
Modulation of Host Cell Membrane Properties
Early research into the peptide's mechanism focused on its interaction with the lipid bilayer of the host cell. This is considered a complementary mechanism that contributes to its overall inhibitory effect.
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Inhibition of Hexagonal Phase Transition: The peptide has been shown to inhibit the conversion of phospholipid bilayers to the hexagonal (HII) phase.[5] This non-bilayer lipid arrangement is a proposed intermediate in the membrane fusion process, and its destabilization is thought to raise the energy barrier for fusion.
-
Membrane Surface Interaction: Multinuclear magnetic resonance (NMR) and isothermal titration calorimetry (ITC) studies have characterized this interaction in detail.[1][8] The peptide binds to the surface of phospholipid bilayers with the C-terminal carboxyl group located at or above the membrane surface.[1]
-
pH-Dependent Activity: The effectiveness of the peptide is regulated by the protonation state of its C-terminal carboxyl group, which has a pKa of approximately 3.6-3.7 when bound to a phosphatidylcholine bilayer.[1] This suggests that its membrane-modulating activity is enhanced in the slightly acidic environment that can be associated with viral entry pathways.
Caption: Inhibition of lipid phase transition by Z-D-Phe-L-Phe-Gly.
Structure-Activity Relationship (SAR)
The specific chemical structure of Z-D-Phe-L-Phe-Gly is paramount to its function. Studies on analogues have dissected the contribution of each component.
| Moiety | Importance for Antiviral Activity | Source(s) |
| N-terminal Z-group | Absolutely Critical. Transferring the benzyloxycarbonyl group to the C-terminus (fFGOBz) reverses the activity, turning the peptide into a promoter of membrane fusion. This highlights the necessity of the N-terminal block for inhibitory function. | [4][9] |
| D-Phenylalanine | Critical. The D-configuration of the first amino acid is crucial. The L-Phe-L-Phe-Gly analogue is significantly less potent, indicating that the specific stereochemistry dictates the correct conformation for binding to the F protein or interacting with the membrane. | [4] |
| L-Phenylalanine | Important. The hydrophobic nature of the two phenylalanine residues is believed to be key for interacting with the hydrophobic pocket on the F protein and for partitioning into the lipid membrane interface. | [4][7] |
| C-terminal Glycine | The glycine residue provides conformational flexibility. Its carboxyl group's protonation state is important for the peptide's ability to destabilize highly curved phospholipid structures, contributing to the inhibition of fusion. | [1] |
Chemical Synthesis and Characterization: A Representative Protocol
Synthesis Workflow
The synthesis is best approached via a fragment condensation strategy in solution. The dipeptide L-Phe-Gly is synthesized first, followed by coupling with Z-D-Phe.
Caption: Representative solution-phase synthesis workflow for Z-D-Phe-L-Phe-Gly.
Detailed Experimental Protocol (Representative)
Part A: Synthesis of Boc-L-Phe-Gly-OMe
-
Neutralization: Dissolve Glycine methyl ester hydrochloride (1.2 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) and stir at room temperature for 30 minutes.
-
Activation: In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM. Cool the solution to 0°C.
-
Coupling: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the activated Boc-L-Phe-OH solution. Stir at 0°C for 30 minutes.
-
Reaction: Add the neutralized glycine methyl ester solution from step 1 to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-L-Phe-Gly-OMe.
Part B: Synthesis of Z-D-Phe-L-Phe-Gly-OH
-
Boc Deprotection: Dissolve the crude product from Part A in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC). Remove the solvent and excess TFA under reduced pressure to obtain H-L-Phe-Gly-OMe as a TFA salt.
-
Coupling: Dissolve Z-D-Phe-OH (1.0 eq), H-L-Phe-Gly-OMe·TFA (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM. Add DIPEA (2.5 eq) to neutralize the TFA salt. Cool to 0°C and add DCC (1.1 eq). Allow to warm to room temperature and stir overnight.
-
Work-up: Filter the DCU precipitate. Wash the filtrate as in Part A, step 5. Concentrate under reduced pressure to yield crude Z-D-Phe-L-Phe-Gly-OMe.
-
Saponification: Dissolve the crude methyl ester in a mixture of Tetrahydrofuran (THF) and water. Cool to 0°C and add Lithium Hydroxide (LiOH) (1.5 eq). Stir until the reaction is complete (monitor by TLC).
-
Final Work-up: Acidify the reaction mixture to pH ~2-3 with 1 M HCl. Extract the product with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude final product, Z-D-Phe-L-Phe-Gly-OH.
Purification and Characterization
-
Purification: The crude product must be purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 stationary phase (e.g., 10 µm, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from ~30% to 70% Mobile Phase B over 30-40 minutes is a typical starting point.
-
Detection: Monitor at 214 nm and 254 nm.
-
-
Characterization: The identity and purity of the final product should be confirmed by:
-
Mass Spectrometry (MS): To confirm the correct molecular weight (Calculated [M+H]⁺: 504.22).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
In Vitro Biological Activity
Z-D-Phe-L-Phe-Gly exhibits potent antiviral activity against a specific range of enveloped viruses by inhibiting their entry into host cells.
| Virus Family | Example Virus(es) | Potency (IC₅₀) | Notes | Source(s) |
| Paramyxoviridae | Measles Virus (MeV) | 0.2 µM - 1.3 µM (Varies by study and assay) | The primary and most well-characterized target. Potently inhibits virus-induced syncytia formation (cell-cell fusion) and viral entry. | [3][4][12] |
| Sendai Virus (SeV) | Potent inhibitor (Specific IC₅₀ values not consistently reported) | One of the original viruses shown to be inhibited. Used in many early mechanistic studies. | [5][13][14] | |
| Human Parainfluenza Virus (HPIV) | Active (Specific IC₅₀ values not consistently reported) | Activity is expected due to the conserved nature of the fusion mechanism within the family. | [13] | |
| Myxoviridae | Influenza Virus | Active (Specific IC₅₀ values not consistently reported) | One of the original viruses shown to be inhibited. | [5][12] |
| Retroviridae | Human Immunodeficiency Virus Type 1 (HIV-1) | Limited to no effect on virus-cell fusion; some effect on cell-cell fusion. | Suggests the mechanism of gp41-mediated fusion in HIV-1 is sufficiently different from that of paramyxovirus F proteins. | [14] |
Application in Research and Drug Development
As a Research Tool
Z-D-Phe-L-Phe-Gly remains an invaluable tool for virologists and cell biologists. Its well-defined mechanism allows for the specific interrogation of the membrane fusion step in viral entry. It can be used to:
-
Probe the function of viral fusion proteins.
-
Study the biophysics of membrane fusion.
-
Validate new viral fusion assays.
-
Select for and characterize resistance mutations to understand fusion protein dynamics.[4]
As a Therapeutic Lead: Potential and Limitations
While a pioneering molecule, Z-D-Phe-L-Phe-Gly itself has limitations as a therapeutic drug, primarily related to the general challenges of peptide therapeutics, such as poor oral bioavailability and a short in vivo half-life. There is a notable lack of published in vivo efficacy, pharmacokinetic, and toxicology data for the standalone peptide in animal models.
However, its core structure and mechanism have inspired next-generation fusion inhibitors. Recent strategies have involved conjugating the FIP motif to other inhibitory domains, such as peptides derived from the F protein's C-terminal heptad repeat (HRC), and adding lipid moieties.[7] This combination approach has shown synergistic antiviral activity and improved potency, demonstrating that the foundational knowledge gained from Z-D-Phe-L-Phe-Gly continues to drive innovation in antiviral drug design.[7]
Conclusion
Z-D-Phe-L-Phe-Gly is more than a simple tripeptide; it is a cornerstone of our modern understanding of viral membrane fusion. Its dual mechanism, targeting both the viral F protein and host lipid membranes, provides a powerful lesson in antiviral strategy. While its direct therapeutic application may be limited, its value as a research tool is undisputed. Furthermore, the principles learned from its structure and function continue to inform the design of novel, more potent, and pharmacokinetically robust fusion inhibitors, ensuring its legacy in the ongoing fight against viral diseases.
References
-
Yeagle, P. L., et al. (1992). On the mechanism of inhibition of viral and vesicle membrane fusion by carbobenzoxy-D-phenylalanyl-L-phenylalanylglycine. Biochemistry, 31(12), 3178-3183. [Link]
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Düzgüneş, N., & Gambin, Y. (2021). Peptide Inhibitors of Viral Membrane Fusion. Medical Research Archives, 9(9). [Link]
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Düzgüneş, N., & Konopka, K. (2021). Inhibition of Viral Membrane Fusion by Peptides and Approaches to Peptide Design. Pharmaceuticals, 14(10), 1045. [Link]
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Turner, D. C., et al. (1995). Thermodynamics of interaction of the fusion-inhibiting peptide Z-D-Phe-L-Phe-Gly with dioleoylphosphatidylcholine vesicles: direct calorimetric determination. Biochemistry, 34(29), 9517-9525. [Link]
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Dentino, A. R., et al. (1995). A study of carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an inhibitor of membrane fusion, in phospholipid bilayers with multinuclear magnetic resonance. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1235(2), 213-220. [Link]
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Ha, M. N., et al. (2017). Mutations in the Fusion Protein of Measles Virus That Confer Resistance to the Membrane Fusion Inhibitors Carbobenzoxy-d-Phe-l-Phe-Gly and 4-Nitro-2-Phenylacetyl Amino-Benzamide. Journal of Virology, 91(22), e01026-17. [Link]
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PrepChem. (n.d.). Synthesis of benzyloxycarbonyl-L-phenylalanyl-D-alanine methyl ester. Retrieved from [Link]
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Richardson, C. D., Scheid, A., & Choppin, P. W. (1980). Specific inhibition of paramyxovirus and myxovirus replication by oligopeptides with amino acid sequences similar to those at the N-termini of the F1 or HA2 viral polypeptides. Virology, 105(1), 205-222. [Link]
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Semantic Scholar. (n.d.). On the mechanism of inhibition of viral and vesicle membrane fusion by carbobenzoxy-D-phenylalanyl-L-phenylalanylglycine. Retrieved from [Link]
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Epand, R. M., et al. (1993). Structural requirements for the inhibition of membrane fusion by carbobenzoxy-D-Phe-Phe-Gly. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1152(1), 128-134. [Link]
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Aderibigbe, O. A., et al. (2022). Inhibition of Measles Viral Fusion Is Enhanced by Targeting Multiple Domains of the Fusion Protein. ACS Infectious Diseases, 8(4), 798-810. [Link]
- Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. John Wiley & Sons. (General reference for peptide synthesis methodologies).
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